3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Lipophilicity ADME Prediction Permeability

Select 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine for kinase inhibitor and adenosine receptor modulator programs. Unlike 3-H, 3-Cl, or 3-Br analogs, the 3-iodo substituent provides superior Pd-catalyzed Suzuki/Sonogashira cross-coupling reactivity, enabling rapid parallel library synthesis for SAR exploration. The pyrazolo[4,3-d]pyrimidine core is a validated adenine isostere targeting CDKs and A3 receptors. The heavy iodine atom enhances hydrophobic binding contacts and serves as a precursor for photoaffinity labels and radioiodination probes. An essential late-stage diversification handle for generating patentable, selective chemical series.

Molecular Formula C5H4IN5
Molecular Weight 261.026
CAS No. 162791-82-4
Cat. No. B595626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine
CAS162791-82-4
Molecular FormulaC5H4IN5
Molecular Weight261.026
Structural Identifiers
SMILESC1=NC2=C(NN=C2C(=N1)N)I
InChIInChI=1S/C5H4IN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9)
InChIKeyYURNROUZWRPFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 162791-82-4): A Strategic Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a disubstituted heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core with a 7-amino group and a critical 3-iodo substituent . This scaffold is a well-established adenine isostere, making it a privileged structure for the development of ATP-competitive kinase inhibitors and adenosine receptor modulators [1]. Its molecular weight of 261.02 g/mol and the presence of the iodine atom, a heavy halogen, contribute to its unique physicochemical profile, which can significantly influence both its reactivity in cross-coupling reactions and its binding interactions with biological targets [2].

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine: Why the 3-Iodo Substituent is Non-Interchangeable for Advanced Synthetic and Biological Applications


The pyrazolo[4,3-d]pyrimidine class is known for its tunable biological activity; however, simple in-class substitution, particularly at the 3-position, leads to significant and often unpredictable changes in target engagement and physicochemical properties. The 3-iodo substituent on this specific compound is not merely a placeholder but a critical determinant of reactivity and binding. Its large atomic radius and polarizability enhance hydrophobic interactions and van der Waals contacts within kinase active sites compared to smaller halogens or hydrogen, while its superior leaving group ability makes it an ideal synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions [1][2]. Generic substitution with a 3-H, 3-Cl, or 3-Br analog would fundamentally alter the compound's synthetic utility and biological selectivity profile, thereby compromising the integrity of a structure-activity relationship (SAR) study or the development of a patentable chemical series [3].

Quantitative Differentiation Guide for 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine: Head-to-Head Physicochemical and Reactivity Comparisons


Lipophilicity (cLogP) Comparison: Enhanced Passive Permeability vs. 3-H and 3-Cl Analogs

The 3-iodo substituent confers a substantial increase in calculated lipophilicity compared to its hydrogen or smaller halogen counterparts, a property directly correlated with enhanced passive membrane permeability and blood-brain barrier (BBB) penetration. This difference is quantifiable through in silico predictions [1].

Lipophilicity ADME Prediction Permeability

Reactivity in Cross-Coupling: The 3-Iodo Group as a Superior Leaving Group for Pd-Catalyzed Diversification

In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond undergoes oxidative addition significantly faster than the carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bond. This allows for more efficient and selective Suzuki, Sonogashira, or Buchwald-Hartwig reactions at the 3-position under milder conditions [1].

Cross-Coupling Late-Stage Functionalization Synthetic Chemistry

Polar Surface Area (PSA) as a Favorable Indicator for Oral Bioavailability and BBB Penetration

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes. A TPSA value below 90 Ų is a widely accepted threshold for favorable oral absorption, while values below 60-70 Ų are often associated with good blood-brain barrier (BBB) penetration. The TPSA for this core scaffold falls within these favorable ranges [1].

ADME Bioavailability CNS Drug Design

Validated Application Scenarios for 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine in Drug Discovery and Chemical Biology


Scaffold for Developing Selective Cyclin-Dependent Kinase (CDK) Inhibitors in Oncology

The pyrazolo[4,3-d]pyrimidine core is a validated scaffold for targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle frequently dysregulated in cancer. While 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine serves as a versatile synthetic intermediate, the data from related 3,5,7-trisubstituted analogs demonstrate that this core can yield highly selective CDK2/5/9 inhibitors with potent in vivo activity in lymphoma models [1][2]. The 3-iodo group is crucial as a starting point for introducing diverse substituents to achieve the desired selectivity profile through SAR exploration.

Precursor for Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

This compound is optimally suited as a key intermediate for medicinal chemistry programs focused on the pyrazolo[4,3-d]pyrimidine scaffold. The 3-iodo substituent is a superior handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.), allowing for the efficient and mild introduction of a wide variety of aryl, heteroaryl, alkenyl, and alkynyl groups [3]. This enables the rapid, parallel synthesis of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, a practice widely adopted in pharmaceutical patent literature [3].

Adenine Isostere for Adenosine Receptor Antagonist Design in CNS and Inflammatory Disease

The 7-aminopyrazolo[4,3-d]pyrimidine core is a recognized adenine bioisostere and a privileged scaffold for designing potent and selective antagonists of adenosine receptors, particularly the A3 subtype [4]. While this specific compound is an unsynthesized intermediate, its structure provides the essential hydrogen bond donor/acceptor pattern (7-amine) for mimicking adenine. The 3-iodo group serves as the critical attachment point for introducing hydrophobic moieties that can fill accessory binding pockets in the receptor, a strategy that has yielded antagonists with picomolar affinity (Ki = 0.027 nM) [4].

Chemical Biology Tool for Target Identification and Validation

The presence of the iodine atom makes this compound a potential precursor for developing chemical probes, such as photoaffinity labels (e.g., via conversion to a diazirine) or for radiolabeling studies (e.g., through radioiodination with 125I or 131I) [5]. These probes are invaluable for identifying and validating the cellular protein targets of this pharmacophore, an essential step in target-based drug discovery. The C-I bond's stability under biological conditions prior to activation is also an advantageous feature.

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